molecular formula C18H32Cl2N2O5S B15352703 Dehydroclindamycin Hydrochloride

Dehydroclindamycin Hydrochloride

Cat. No.: B15352703
M. Wt: 459.4 g/mol
InChI Key: UOJRTDWGDUSAML-VHJGJGDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroclindamycin Hydrochloride: is a semi-synthetic derivative of clindamycin, an antibiotic used to treat bacterial infections. It is primarily used in research settings to study the effects and mechanisms of clindamycin and its derivatives.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Mechanism of Action

    Dehydroclindamycin Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This inhibition disrupts bacterial growth and leads to cell death.

    Molecular Targets and Pathways: The primary molecular target of this compound is the 23S rRNA of the 50S ribosomal subunit. By binding to this site, it interferes with the peptidyl transferase activity, which is essential for protein synthesis.

    Comparison with Similar Compounds

    • Clindamycin: The parent compound from which Dehydroclindamycin Hydrochloride is derived.

    • Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

    • Daptomycin: A lipopeptide antibiotic used to treat Gram-positive infections.

    Properties

    Molecular Formula

    C18H32Cl2N2O5S

    Molecular Weight

    459.4 g/mol

    IUPAC Name

    (2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride

    InChI

    InChI=1S/C18H31ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25);1H/t9-,11-,12+,13-,14+,15+,16+,18+;/m0./s1

    InChI Key

    UOJRTDWGDUSAML-VHJGJGDUSA-N

    Isomeric SMILES

    CCCC1=CN([C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)C.Cl

    Canonical SMILES

    CCCC1=CN(C(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl)C.Cl

    Origin of Product

    United States

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